3-Iodo-1H-indazol-6-OL
Description
Historical Context and Evolution of Indazole Chemistry
The history of indazole chemistry dates back to the late 19th century. Emil Fischer, a prominent chemist, first described the indazole core in 1883, defining it as a pyrazole (B372694) ring fused to a benzene (B151609) ring. wikipedia.orgresearchgate.net Early work involved the synthesis of indazolone from ortho-hydrazine benzoic acid. researchgate.net
The synthesis of the indazole nucleus has evolved significantly over the decades. Initial methods, such as the one starting from anthranilic acid, were often multi-step processes. orgsyn.org A more efficient route was later developed involving the acetylation and subsequent nitrosation of o-toluidine. orgsyn.org Contemporary synthetic chemistry has introduced a variety of more sophisticated and efficient methods. Transition-metal-catalyzed reactions, particularly using palladium and copper, have become instrumental in constructing the indazole scaffold and its derivatives. austinpublishinggroup.comresearchgate.net Modern techniques also include one-pot, metal-free reactions and 1,3-dipolar cycloadditions, which offer high yields, broad functional group tolerance, and milder reaction conditions. organic-chemistry.org This continuous evolution in synthetic strategies has greatly expanded the accessibility and diversity of indazole-based compounds for research and development. researchgate.net
Structural Features and Electronic Properties of the Indazole Nucleus
The indazole nucleus is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂. austinpublishinggroup.comigi-global.com It consists of a benzene ring fused to a pyrazole ring, a bicyclic structure that imparts distinct chemical characteristics. nih.govresearchgate.net
A key structural feature of indazole is its existence in different tautomeric forms due to the migration of a proton between the two nitrogen atoms, a phenomenon known as prototropic annular tautomerism. researchgate.netaustinpublishinggroup.comigi-global.com The three possible tautomers are 1H-indazole, 2H-indazole, and 3H-indazole. austinpublishinggroup.comtandfonline.com Theoretical and experimental studies have shown that the 1H-tautomer is the most thermodynamically stable and therefore the predominant form. nih.govaustinpublishinggroup.comresearchgate.net
The electronic properties of the indazole nucleus are defined by its aromaticity, arising from a delocalized 10 π-electron system. pnrjournal.comigi-global.comlongdom.org This aromatic character contributes to its stability. igi-global.com Indazole is an amphoteric molecule, meaning it can be protonated to form an indazolium cation or deprotonated to an indazolate anion. wikipedia.org The electronic distribution within the ring system can be significantly influenced by the nature and position of substituents, which in turn affects the molecule's reactivity and biological interactions. longdom.orgresearchgate.net The molecule possesses a notable dipole moment, and its electrostatic properties are a key area of study for understanding its interaction with biological targets. psu.edutaylorandfrancis.com
Table 1: Physicochemical Properties of the Indazole Nucleus
| Property | Value |
|---|---|
| Chemical Formula | C₇H₆N₂ |
| Molar Mass | 118.14 g/mol wikipedia.org |
| Melting Point | 147 to 149 °C wikipedia.org |
| Boiling Point | 270 °C wikipedia.org |
| pKa (Indazolium/Indazole) | 1.04 wikipedia.org |
| pKa (Indazole/Indazolate) | 13.86 wikipedia.org |
Significance of Indazole Scaffolds in Modern Chemical Biology and Drug Discovery
The indazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. pnrjournal.comnih.govpharmablock.com This versatility has led to the widespread presence of indazole-containing compounds in numerous commercially available drugs and clinical trials. nih.govresearchgate.net The development of biologically active compounds is highly dependent on such heterocyclic scaffolds. researchgate.net
Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, antitumor, antifungal, and antiarrhythmic properties. nih.govigi-global.comtandfonline.comnih.govmdpi.com The two nitrogen atoms of the indazole core can interact with enzyme sites, which is a key reason for their diverse bioactivities. igi-global.com For instance, several indazole-based molecules have been developed as potent protein kinase inhibitors, which are crucial in cancer therapy. pharmablock.commdpi.com They can also function as bioisosteres for phenols or indoles, offering improved metabolic stability and lipophilicity. pharmablock.com The ability to readily functionalize the indazole ring at various positions allows for the fine-tuning of its pharmacological profile to target specific biological pathways with high efficacy and selectivity. longdom.org
Table 2: Examples of Indazole-Containing Drugs and their Therapeutic Applications
| Drug Name | Therapeutic Application | Reference |
|---|---|---|
| Axitinib | Kinase inhibitor for renal cell carcinoma | pnrjournal.com |
| Pazopanib | Tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma | nih.govpnrjournal.com |
| Niraparib | Anticancer drug for ovarian, fallopian tube, and peritoneal cancer | nih.gov |
| Granisetron | 5-HT3 antagonist used as an antiemetic | pnrjournal.com |
| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID) | wikipedia.org |
| Entrectinib | Kinase inhibitor for ROS1-positive non-small cell lung cancer | pnrjournal.com |
Overview of 3-Iodo-1H-indazol-6-OL within the Indazole Derivative Landscape
Within the vast family of indazole derivatives, this compound is a significant compound primarily utilized as a versatile chemical intermediate in organic synthesis. evitachem.com Its structure is characterized by an indazole core substituted with an iodine atom at the 3-position and a hydroxyl (-OH) group at the 6-position.
The presence of these specific functional groups imparts unique reactivity to the molecule. The iodine atom at the C3 position is a key feature, as it can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an excellent building block for the synthesis of more complex, highly substituted indazole derivatives. evitachem.comgoogle.com This allows for the systematic exploration of structure-activity relationships in drug discovery programs. The hydroxyl group at the C6 position provides a site for further functionalization, such as etherification or esterification, and can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. evitachem.com
While not an end-product drug itself, this compound serves as a crucial precursor in the synthesis of compounds investigated for a range of therapeutic applications, including potential anticancer and anti-inflammatory agents. evitachem.comevitachem.com Its utility underscores the importance of halogenated heterocyclic intermediates in modern medicinal chemistry.
Table 3: Properties of this compound
| Property | Identifier/Value |
|---|---|
| CAS Number | 1082040-27-4 achemblock.combldpharm.combldpharm.comamadischem.com |
| Molecular Formula | C₇H₅IN₂O achemblock.combldpharm.com |
| Molecular Weight | 260.03 g/mol achemblock.combldpharm.combldpharm.com |
| IUPAC Name | This compound achemblock.com |
| SMILES | OC1=CC2=C(C=C1)/C(I)=N\N2 achemblock.com |
| InChI Key | FLXLRTUJTJKEAS-UHFFFAOYSA-N amadischem.com |
| Appearance | Typically a solid |
| Primary Application | Intermediate in organic synthesis for pharmaceutical research evitachem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXLRTUJTJKEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Iodo 1h Indazol 6 Ol and Analogs
Strategies for Indazole Ring System Construction
The formation of the indazole ring is a critical first step in the synthesis of 3-iodo-1H-indazol-6-ol. Various methods have been established, primarily revolving around intramolecular cyclization and modern cross-coupling reactions, which offer versatile routes to the core indazole structure.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and effective strategy for constructing the indazole ring system. These approaches often involve the formation of a key N-N or C-N bond in a precursor molecule, leading to the bicyclic indazole framework.
One notable method is the copper-catalyzed intramolecular Ullmann-type reaction. This approach has been utilized in a scalable three-step synthesis of a substituted 1H-indazole. The process begins with an ortho-directed lithiation of a trisubstituted benzene (B151609) derivative, followed by trapping with dimethylformamide (DMF) to form an aldehyde. Condensation with methylhydrazine then yields a hydrazone, which subsequently undergoes an intramolecular Ullmann reaction to afford the desired 1H-indazole.
Another widely employed intramolecular cyclization approach involves the reaction of picrylhydrazones. The intramolecular cyclization of picrylhydrazone into an indazole derivative has been systematically studied, with investigations into the optimized conditions and reaction mechanism. google.com Additionally, iodine-mediated intramolecular C-H amination of hydrazones presents a metal-free alternative for the synthesis of 1H-indazoles. nih.gov This method utilizes molecular iodine as the sole oxidant for the cyclization of diaryl and tert-butyl aryl ketone hydrazones. nih.gov
| Cyclization Method | Key Reagents/Catalysts | Precursor | Notes |
| Ullmann-type Reaction | Copper catalyst | Hydrazone | Scalable, three-step process from a trisubstituted benzene. |
| Picrylhydrazone Cyclization | - | Picrylhydrazone | Optimized conditions and mechanism have been investigated. google.com |
| Iodine-Mediated C-H Amination | Molecular Iodine (I2) | Diaryl or tert-butyl aryl ketone hydrazones | Metal-free oxidative cyclization. nih.gov |
Cross-Coupling Reactions in Indazole Scaffold Assembly
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the assembly of the indazole scaffold, offering high efficiency and broad functional group tolerance. The Suzuki-Miyaura cross-coupling reaction, in particular, is a highly effective method for forming the C-C bond necessary for constructing indazole derivatives. researchgate.net
This technique typically involves the reaction of an aryl halide with an organoboronic acid in the presence of a palladium catalyst. researchgate.net The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. researchgate.net A variety of palladium catalysts and ligands can be employed, with Pd(dppf)Cl2 being a common choice. researchgate.net These reactions are often carried out in the presence of a base, such as potassium carbonate, and in a suitable solvent system like a mixture of 1,4-dioxane (B91453) and water. researchgate.net
The versatility of cross-coupling reactions allows for the synthesis of a wide range of substituted indazoles by varying the coupling partners. For instance, Suzuki, Heck, Sonogashira, and Stille cross-coupling reactions have been utilized to introduce aryl, vinyl, and alkynyl substituents at various positions of the indazole ring.
| Cross-Coupling Reaction | Catalyst System | Reactants | Typical Conditions |
| Suzuki-Miyaura | Pd(dppf)Cl2 / K2CO3 | Aryl halide, Organoboronic acid | 1,4-dioxane/water, 100°C researchgate.net |
| Heck | Palladium catalyst | Aryl halide, Alkene | - |
| Sonogashira | Palladium/Copper catalyst | Aryl halide, Terminal alkyne | - |
| Stille | Palladium catalyst | Aryl halide, Organotin compound | - |
Regioselective Iodination at the C-3 Position of 1H-Indazoles
Following the construction of the indazole ring, the next critical step is the regioselective introduction of an iodine atom at the C-3 position. This transformation is pivotal as the C-3 iodo substituent serves as a versatile handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.
Direct Iodination Protocols
Direct iodination of the 1H-indazole ring at the C-3 position is a straightforward and commonly employed method. This electrophilic substitution is typically achieved by treating the indazole with molecular iodine (I2) in the presence of a base.
A widely used protocol involves the use of iodine and potassium hydroxide (B78521) (KOH) in a polar solvent such as dimethylformamide (DMF). nih.gov For instance, 1H-indazole can be effectively converted to 3-iodo-1H-indazole by reacting it with iodine and potassium hydroxide pellets in DMF at room temperature. jmchemsci.com The reaction mixture is typically stirred for a short period, and the product can be isolated after quenching with an aqueous solution of sodium bisulfite. jmchemsci.com This method is often performed on unprotected indazoles and has been shown to be effective for various substituted indazoles, such as 5-methoxyindazole and 6-bromoindazole. nih.gov Alternatives to KOH, such as potassium carbonate, have also been reported. nih.gov
| Indazole Substrate | Iodinating Agent | Base | Solvent | Yield | Reference |
| 1H-Indazole | I2 | KOH | DMF | - | nih.govjmchemsci.com |
| 6-Bromoindazole | I2 | KOH | DMF | Good | nih.gov |
| 5-Methoxyindazole | I2 | KOH | Dioxane | Quantitative | nih.gov |
Palladium-Catalyzed Functionalization for C-3 Introduction of Iodine
While direct iodination is the most common method for introducing iodine at the C-3 position, palladium-catalyzed reactions are crucial for the subsequent functionalization of the resulting 3-iodoindazoles. These cross-coupling reactions allow for the formation of C-C, C-N, and C-O bonds at the C-3 position, enabling the synthesis of a diverse range of indazole analogs.
The Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with various organoboronic acids is a well-established method for introducing aryl and heteroaryl substituents at the C-3 position. jmchemsci.com These reactions are typically catalyzed by palladium complexes, such as Pd(PPh3)4 or ferrocene-based palladium complexes, in the presence of a base and a suitable solvent. jmchemsci.commnstate.edu The use of ionic liquids as solvents has been shown to improve reaction yields and facilitate catalyst recycling. jmchemsci.com
Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, also provides a route to C-3 functionalized indazoles. Regioselective C-3 zincation of N1-protected indazoles followed by a Negishi coupling allows for the introduction of various aryl and heteroaryl groups. nih.gov
| Coupling Reaction | Catalyst | Reactants | Key Features |
| Suzuki-Miyaura | Pd(PPh3)4, PdCl2(dppf) | 3-Iodo-1H-indazole, Organoboronic acid | Forms C-C bonds; compatible with various functional groups. jmchemsci.commnstate.edu |
| Negishi | Palladium or Nickel catalyst | C-3 metallated indazole, Organic halide | Allows for the introduction of aryl and heteroaryl groups via C-C bond formation. nih.gov |
Introduction and Manipulation of the Hydroxyl Group at the C-6 Position
The final key structural feature of this compound is the hydroxyl group at the C-6 position. The introduction of this functionality can be achieved through several synthetic routes, often involving the manipulation of a precursor functional group at the C-6 position of the indazole ring.
One common strategy involves the demethylation of a 6-methoxyindazole precursor. The methoxy (B1213986) group can be cleaved to reveal the desired hydroxyl group using strong Lewis acids. Boron tribromide (BBr3) is a particularly effective reagent for this transformation. chem-station.comorgsyn.org The reaction is typically performed in a solvent like dichloromethane, often starting at low temperatures and gradually warming to room temperature. researchgate.netchem-station.com The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com
Another versatile approach is the conversion of a 6-aminoindazole to a 6-hydroxyindazole via a Sandmeyer-type reaction. The 6-amino group can be prepared by the reduction of a 6-nitroindazole, for example, using iron powder in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation with Pd/C. google.com The resulting 6-aminoindazole is then diazotized using a reagent like sodium nitrite (B80452) in an acidic medium to form a diazonium salt. google.comorganic-chemistry.org Subsequent heating of the diazonium salt in water leads to the displacement of the diazonium group by a hydroxyl group, affording the 6-hydroxyindazole. organic-chemistry.orgmasterorganicchemistry.com
| Method | Precursor | Key Reagents | Description |
| Demethylation | 6-Methoxy-3-iodo-1H-indazole | Boron tribromide (BBr3) | Cleavage of the methyl ether to yield the corresponding phenol. chem-station.comorgsyn.org |
| Sandmeyer Reaction | 6-Amino-3-iodo-1H-indazole | 1. Sodium nitrite (NaNO2), Acid2. Water, Heat | Conversion of the amino group to a diazonium salt, followed by hydrolysis to the hydroxyl group. google.comorganic-chemistry.org |
Reduction of Nitro Precursors to Amino-Indazoles
A common and critical step in the synthesis of various substituted indazoles, including precursors to this compound, is the reduction of a nitro group to a primary amine. The choice of reducing agent and reaction conditions is crucial to ensure high yields and chemoselectivity, avoiding the reduction of other sensitive functional groups that may be present on the indazole ring.
A variety of established methods for the reduction of aromatic nitro compounds are applicable to nitro-indazole derivatives. wikipedia.org Catalytic hydrogenation is a widely used and efficient method. For instance, the reduction of nitroindazoles can be smoothly carried out using hydrogen gas with a palladium on charcoal (Pd/C) catalyst. researchgate.net This method is generally clean and provides high yields of the corresponding amino-indazoles.
Other reducing agents that have been successfully employed for the reduction of nitroarenes and can be applied to nitro-indazoles include:
Metal-based reagents: Iron powder in the presence of an acid such as acetic acid or ammonium chloride is a classic and cost-effective method for nitro group reduction. wikipedia.org Similarly, tin(II) chloride in hydrochloric acid is another effective reagent. wikipedia.org
Hydrosulfite salts: Sodium hydrosulfite (Na₂S₂O₄) is a mild and selective reducing agent that can be used in aqueous or mixed aqueous-organic solvent systems. researchgate.net
Trichlorosilane (B8805176): A process utilizing trichlorosilane in the presence of an organic base has been developed for the chemoselective reduction of nitro groups to amines in various aromatic and heteroaromatic compounds, which would be applicable to nitro-indazoles. google.com
The general transformation can be represented as follows:
| Nitro-Indazole Precursor | Reducing Agent/Conditions | Amino-Indazole Product | Key Advantages |
|---|---|---|---|
| H₂, Pd/C | High efficiency, clean reaction. researchgate.net | ||
| Fe, CH₃COOH or NH₄Cl | Cost-effective, widely used. wikipedia.org | ||
| Na₂S₂O₄ | Mild conditions, good chemoselectivity. researchgate.net |
Diazotization and Subsequent Hydroxylation Strategies
Following the formation of the amino-indazole, the introduction of a hydroxyl group at the 6-position can be achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This two-step process is a standard method for the conversion of aromatic amines to phenols.
The first step involves the treatment of the amino-indazole with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0-5 °C) to form a diazonium salt. organic-chemistry.org The resulting indazole-6-diazonium salt is generally unstable and is used immediately in the subsequent step.
The second step is the hydrolysis of the diazonium salt to the corresponding phenol. This is typically achieved by heating the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and it is readily displaced by a water molecule.
A general scheme for this transformation is as follows:
Diazotization: 6-Amino-indazole + NaNO₂ + 2HX → [Indazole-6-N₂]⁺X⁻ + NaX + 2H₂O
Hydroxylation: [Indazole-6-N₂]⁺X⁻ + H₂O (heat) → 6-Hydroxy-indazole + N₂ + HX
This strategy has been successfully applied to various heterocyclic amines. For instance, the diazotization of 6-amino-3-((E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole followed by treatment with potassium iodide and iodine is used to introduce an iodine atom at the 6-position, showcasing the versatility of the diazonium intermediate. google.com A similar approach, substituting the iodide source with water and applying heat, would yield the corresponding 6-hydroxy derivative.
Control of N-1 and N-2 Selectivity in Indazole Alkylation and Arylation
A significant challenge in the functionalization of the indazole core is the control of regioselectivity at the two nitrogen atoms, N-1 and N-2. Direct alkylation or arylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. nih.govnih.gov The ratio of these isomers is highly dependent on the substitution pattern of the indazole ring, the nature of the electrophile, and the reaction conditions employed. beilstein-journals.orgbeilstein-journals.org
N-Protection and Deprotection Strategies
To achieve regioselective functionalization at other positions of the indazole ring or to direct substitution to a specific nitrogen atom, protection-deprotection strategies are often employed. A protecting group can be selectively introduced at either the N-1 or N-2 position, leaving the other nitrogen available for reaction.
Common protecting groups for the indazole nitrogen include:
tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines and nitrogen-containing heterocycles. It is generally stable to a variety of reaction conditions but can be removed under acidic conditions. The deprotection of N-Boc protected imidazoles, benzimidazoles, and pyrazoles can be achieved with sodium borohydride (B1222165) in ethanol. arkat-usa.org
2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group has been shown to regioselectively protect the N-2 position of indazoles. This directing group can then facilitate regioselective C-3 lithiation. The SEM group can be removed by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or aqueous HCl. nih.gov
Tetrahydropyranyl (THP): The N-1 position of the indazole ring can be protected by reacting 3-iodo-6-nitroindazole with 3,4-dihydro-2H-pyran. google.com This protecting group is stable under various conditions and can be removed with acid.
The choice of protecting group and the conditions for its introduction and removal are critical for the successful synthesis of complex indazole derivatives. jocpr.com
Influence of Reaction Conditions on N-Substitution Regioselectivity
The regiochemical outcome of N-alkylation of indazoles can be significantly influenced by the choice of base, solvent, and temperature. beilstein-journals.org By carefully selecting these parameters, it is often possible to favor the formation of either the N-1 or N-2 isomer.
Studies have shown that the combination of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) as a solvent tends to favor the formation of the N-1 alkylated product. beilstein-journals.orgresearchgate.net In contrast, using a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) often leads to a higher proportion of the N-2 isomer. beilstein-journals.org
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Reference |
|---|---|---|---|---|---|
| 1H-Indazole | n-Pentyl bromide | NaH | THF | 1:1.3 | beilstein-journals.org |
| 3-Iodo-1H-indazole | n-Pentyl bromide | NaH | THF | 3.8:1 | beilstein-journals.org |
| 3-Iodo-1H-indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 4.4:1 | beilstein-journals.org |
| 5-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 1.2:1 | beilstein-journals.org |
| 5-Nitro-1H-indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | 1:1.7 | beilstein-journals.org |
The observed regioselectivity is a result of a complex interplay of factors including the relative acidity of the N-1 and N-2 protons, the stability of the resulting indazolide anions, and the coordination of the cation of the base with the indazole nitrogen atoms and any substituents present on the ring. researchgate.net
Synthesis of Chiral Indazole Derivatives
The development of synthetic methods to produce chiral indazole derivatives is of significant interest due to their potential applications in medicinal chemistry. Asymmetric synthesis of indazoles often focuses on the introduction of a stereocenter at the C-3 position or on the N-1 or N-2 substituents.
A notable advancement in this area is the highly enantioselective synthesis of indazoles with a C3-quaternary chiral center using copper hydride (CuH) catalysis. mit.edunih.gov This method employs N-(benzoyloxy)indazoles as electrophiles in a C3-selective allylation reaction. nih.gov A variety of C3-allyl-1H-indazoles bearing quaternary stereocenters have been prepared with high levels of enantioselectivity. mit.edu
The reaction proceeds through a proposed six-membered Zimmerman-Traxler-type transition state, where the enantioselectivity is governed by steric interactions between the ligand, the substrate, and the allyl source. mit.eduelsevierpure.com This umpolung strategy, where the indazole acts as an electrophile rather than a nucleophile, provides a unique and powerful tool for the synthesis of chiral indazole derivatives. nih.gov
This catalytic system is tolerant of a range of substituents on the indazole ring, including electron-donating and electron-withdrawing groups. mit.edu The resulting chiral C3-allylated indazoles can be further functionalized, for example, through hydroboration-oxidation of the terminal double bond to yield a primary alcohol, demonstrating the synthetic utility of these chiral building blocks. mit.edu
Structure Activity Relationship Sar Studies of 3 Iodo 1h Indazol 6 Ol Derivatives
Positional Scanning and Substituent Effects on Biological Activity
Systematic modification of the 3-Iodo-1H-indazol-6-OL core has been crucial in understanding how different functional groups at various positions influence the compound's interaction with biological targets. The electronic and steric properties of substituents play a significant role in defining the potency and selectivity of these derivatives.
The C-3 position of the indazole ring is a key vector for chemical modification, and the presence of an iodine atom serves a dual purpose in SAR studies. Firstly, the 3-iodo-1H-indazole moiety is a critical synthetic intermediate. Halogenation at this position is a common strategy for introducing further structural diversity, as the iodine atom can be readily replaced using various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. This allows for the introduction of a wide range of aryl and heteroaryl groups, which is essential for exploring the chemical space around the C-3 position to optimize interactions with target proteins. chim.it
The C-6 position of the indazole ring, occupied by a hydroxyl group in the parent compound, is pivotal for target engagement and cellular activity. SAR studies have shown that modifications at this position can dramatically affect a compound's properties. For instance, in the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, analogues with substituents at the C-6 position were preferred over those at C-5 or C-7, although only small groups were well-tolerated. acs.org
Research into indazole derivatives as anticancer agents has also highlighted the importance of the C-6 substituent. Studies have elucidated the effect of placing a hydrophobic group at this position. nih.gov The interplay between substituents at C-3 and C-6 is critical; for many kinase inhibitors, a hydrophilic group at C-3 is complemented by a hydrophobic group at C-6 to achieve potent anti-cancer activity. nih.gov Swapping these functional group positions is a strategy used to investigate and retain biological activity. nih.gov A survey of different groups at the C-6 position demonstrated that metabolic stability could be significantly improved, indicating that this position is key for optimizing the pharmacokinetic profile of indazole derivatives. researchgate.net
Table 1: Effect of C-6 Substitution on Biological Activity of Indazole Derivatives
| C-6 Substituent | Target/Activity | Observation | Reference |
| Small Groups | CCR4 Antagonism | C-6 analogues were preferred over C-5 or C-7. | acs.org |
| Hydrophobic Groups | Anticancer Activity | Important for activity, often paired with hydrophilic C-3 group. | nih.gov |
| p-CN motif | Metabolic Stability | Improved extraction ratio and lowered cLogP. | researchgate.net |
The nitrogen atoms of the indazole ring are common points for substitution, with alkylation or arylation at the N-1 position being a critical determinant of biological activity. Direct alkylation of 1H-indazoles can often lead to a mixture of N-1 and N-2 substituted products. nih.gov Achieving regioselectivity is crucial, as the biological activity of the two isomers can differ significantly. The N-1 substituted regioisomer is often the more thermodynamically stable and desired product. beilstein-journals.org
SAR studies have consistently shown that the introduction of specific groups at the N-1 position can lead to a substantial increase in potency. For example, in a series of CCR4 antagonists, N-1 meta-substituted benzyl (B1604629) groups bearing an α-amino acyl group were found to be the most potent N-1 substituents. acs.org The steric and electronic properties of substituents elsewhere on the indazole ring can influence the regioselectivity of N-alkylation. Studies have shown that for certain C-3 substituted indazoles, N-1 selectivity can exceed 99% under optimized conditions using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). beilstein-journals.orgresearchgate.net This highlights the N-1 position as a key handle for tuning the pharmacological profile of indazole-based compounds.
Table 2: Influence of N-1 Substituents on Indazole Derivative Potency
| N-1 Substituent Type | Target Class | Key Finding | Reference |
| Meta-substituted benzyl groups | CCR4 Antagonists | Found to be the most potent N-1 substituents. | acs.org |
| Simple Alkyl Groups | General Bioactive Indazoles | Regioselectivity is critical; N-1 is often the desired isomer. | nih.govresearchgate.net |
| Various Alkyl/Aryl Groups | General Bioactive Indazoles | Steric and electronic effects of other ring substituents dictate N-1/N-2 ratio. | beilstein-journals.org |
Conformational Analysis and its Correlation with Biological Profiles
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of indazole derivatives helps to understand the spatial arrangement of atoms and functional groups required for optimal interaction with a biological target. X-ray diffraction studies on indazole-based sulfonamide fragments revealed the presence of important intramolecular interactions that stabilize the active conformation. acs.org
The flexibility of the molecule, particularly around rotatable bonds such as the one connecting an N-1 substituent to the indazole core, determines the accessible conformations. The molecular conformation of related indole-pyrazole hybrids is often described by a pair of torsion angles along the bonds connecting the two heterocyclic rings. mdpi.com These angles define the relative orientation of the rings, which can be critical for fitting into a protein's binding pocket. While specific conformational analysis data for this compound is not widely published, the principles derived from related structures underscore the importance of maintaining a specific, low-energy conformation that is complementary to the target's binding site to ensure a potent biological response.
Pharmacophore Elucidation and Ligand-Based Design Principles
Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For indazole derivatives, several pharmacophore models have been developed to guide the design of new, potent inhibitors for various targets.
An indazole-based pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases was identified using a fragment-based de novo design approach. nih.govnih.gov This model highlights the key interaction points of the indazole scaffold within the ATP binding site of the kinase. Similarly, a ligand-based pharmacophore model for asymmetrical hexahydro-2H-indazole analogs identified key features for estrogen receptor alpha (ERα) inhibition, which included one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id These models serve as a blueprint for designing new derivatives, ensuring that the critical features required for target engagement are incorporated. The indazole ring itself is often a central component of the pharmacophore, acting as a scaffold that correctly positions other essential functional groups for interaction with the target protein. nih.gov
Table 3: Key Features in Indazole-Based Pharmacophore Models
| Target | Key Pharmacophore Features | Reference |
| FGFR Kinases | Indazole scaffold as a core, specific interaction points in ATP binding site. | nih.govnih.gov |
| Estrogen Receptor Alpha (ERα) | One hydrophobic feature, one hydrogen bond acceptor, aromatic interactions. | ugm.ac.idugm.ac.id |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | 1H-indazole motif interacting with heme ferrous ion and hydrophobic pockets. | nih.gov |
Biological Activities and Molecular Mechanisms of 3 Iodo 1h Indazol 6 Ol and Its Analogs Pre Clinical Focus
Indazole Derivatives as Enzyme Inhibitors
The functionalization of the indazole ring system has led to the development of potent inhibitors targeting key enzymes involved in disease progression. The introduction of substituents, such as an iodine atom, can significantly influence the binding affinity and selectivity of these compounds for their biological targets.
Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic enzyme that plays a crucial role in tumor-mediated immune suppression by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.gov The overexpression of IDO1 in many cancer types helps tumors evade the immune system, making it a significant target for cancer immunotherapy. nih.govnih.gov
A series of 4,6-substituted-1H-indazole derivatives has been synthesized and evaluated for their ability to inhibit both IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov Within this series, a specific compound, referred to as compound 35, demonstrated potent dual inhibitory activity. It displayed significant inhibition of IDO1 in both enzymatic and cellular assays and also showed promising TDO inhibition. nih.gov The in vivo antitumor activity of this compound was confirmed in a CT26 xenograft model, highlighting the potential of the 1H-indazole scaffold for developing IDO1/TDO-related cancer treatments. nih.gov
| Target Enzyme | Assay Type | IC50 (µM) |
|---|---|---|
| IDO1 | Enzymatic Assay | 0.74 |
| HeLa Cells | 1.37 | |
| TDO | Enzymatic Assay | 2.93 |
| A172 Cells | 7.54 |
Kinase Inhibition (e.g., Receptor Tyrosine Kinases, Serine/Threonine Kinases)
Kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer. The indazole core is a well-established "hinge-binding" fragment, making it a valuable scaffold for the design of kinase inhibitors. myskinrecipes.comnih.gov
Derivatives of 3-Iodo-1H-indazol-6-OL, such as 6-amino-3-iodo-1H-indazole, are utilized as key intermediates in the synthesis of kinase inhibitors for cancer therapy. myskinrecipes.com The structure of these compounds allows for selective binding to the ATP-binding site of various kinases. nih.gov
Research has led to the discovery of indazole-based inhibitors for several specific kinases:
Polo-like kinase 4 (PLK4): A series of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones were identified as novel, potent, and selective inhibitors of PLK4, a serine/threonine kinase identified as a candidate anticancer target. An optimized compound from this series, CFI-400437, showed promising results in a xenograft study. nih.gov
Chek1 Kinase: 3-(Indol-2-yl)indazoles have been developed as inhibitors of Chek1 kinase. Optimization through substitution at the C6 position of the indazole ring led to compounds with high potency and selectivity. researchgate.net
Effects on Cellular and Subcellular Processes
The enzymatic inhibition exerted by indazole derivatives translates into significant effects at the cellular level, primarily through the modulation of cell proliferation and survival pathways.
Antiproliferative Activity in Cell Line Models
Indazole derivatives have demonstrated broad antiproliferative activity against various human cancer cell lines. A study involving a series of newly synthesized 1H-indazole-3-amine derivatives evaluated their inhibitory effects against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov
One compound in particular, designated 6o, exhibited a promising inhibitory profile, especially against the K562 cell line, with an IC₅₀ value of 5.15 µM. Importantly, this compound showed significant selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). nih.gov Other indazole-based compounds, such as 1H-benzo[f]indazole-4,9-dione derivatives, have also shown antiproliferative activity against cell lines like KATO-III and MCF-7. researchgate.net
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Cancer | 9.21 |
| PC-3 | Prostate Cancer | 10.3 |
| Hep-G2 | Hepatoma | 12.5 |
| HEK-293 | Normal Kidney (Cytotoxicity) | 33.2 |
Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
The antiproliferative effects of indazole derivatives are often mediated by their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). nih.gov The uncontrolled progression of the cell cycle is a fundamental characteristic of cancer cells, making it a prime target for therapeutic intervention. mdpi.com
Further investigation into the mechanism of compound 6o revealed that it induces apoptosis and affects the cell cycle in K562 cells in a concentration-dependent manner. nih.gov The proposed mechanism involves the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. By disrupting the balance of intracellular p53 protein levels, the compound ultimately triggers apoptosis. nih.gov
The process of inducing apoptosis and cell cycle arrest is a common mechanism for many anticancer agents. mdpi.comfrontiersin.org This often involves halting cell cycle progression at specific checkpoints, such as the G2/M phase, which prevents cancer cells from dividing and proliferating. frontiersin.orgnih.gov The induction of apoptosis can proceed through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, frequently involving the activation of caspases, which are the executioner enzymes of apoptosis. mdpi.com
Ligand-Receptor Interactions and Functional Modulation
Understanding the specific interactions between a ligand, such as an indazole derivative, and its target receptor or enzyme is critical for rational drug design. While detailed structural studies for this compound itself are not widely available in the public domain, research on its analogs provides insight into their binding modes.
For example, X-ray crystallography has been used to determine the binding mode of 11H-indolo[3,2-c]quinoline-6-carboxylic acids, which are also kinase inhibitors, within the ATP binding site of the DYRK1A kinase. nih.gov Such studies confirm the predicted interactions and provide a structural basis for the observed activity, guiding further optimization of the compound series. nih.gov Similarly, computational models based on published X-ray structures have been instrumental in understanding and improving the in vitro activity of indazole-based PLK4 inhibitors. nih.gov These techniques are crucial for elucidating how these ligands modulate the function of their target proteins.
Serotonin (B10506) Receptor Agonism (e.g., 5-HT2 Receptors)
There is no available scientific literature to suggest or confirm that this compound acts as an agonist at serotonin receptors, including the 5-HT2 receptor subtype.
Other Receptor Binding Profiles
Information regarding the binding affinity of this compound for other receptor types is not present in the reviewed scientific literature.
In Vitro and In Vivo (Animal Model) Biological Evaluations
No published in vitro or in vivo studies detailing the biological evaluation of this compound were identified. Consequently, no data tables on its biological activities or findings from animal models can be provided.
Computational and Theoretical Investigations of 3 Iodo 1h Indazol 6 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 3-Iodo-1H-indazol-6-OL at the electronic level.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical DFT study on this compound would involve calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting areas prone to nucleophilic attack. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and electronic transport properties. Further analysis could involve mapping the electrostatic potential (ESP) to identify electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.
Tautomeric Preference and Energetics
Indazole derivatives can exist in different tautomeric forms. For this compound, at least two tautomers involving the pyrazole (B372694) ring (1H and 2H) and potentially others involving the hydroxyl group (keto-enol tautomerism) could be considered. Computational studies would calculate the relative energies of these tautomers to determine the most stable form in the gas phase and in different solvents. These calculations are crucial as the biological activity and chemical reactivity of the compound can be highly dependent on the predominant tautomeric form.
Molecular Docking and Dynamics Simulations
These computational techniques are vital in the field of drug discovery and materials science to predict how a molecule interacts with a biological target or other molecules.
Prediction of Ligand-Protein Binding Modes and Affinities
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a hypothetical study, this compound would be docked into the active site of a specific protein target. The results would provide insights into the binding mode, key intermolecular interactions (such as hydrogen bonds, halogen bonds, and hydrophobic interactions), and a predicted binding affinity or scoring function value. This information is instrumental in assessing the potential of the compound as a therapeutic agent.
Exploration of Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would reveal the conformational flexibility of the molecule and how its structure is influenced by the surrounding solvent molecules. Understanding solvation effects is critical as it can significantly impact the molecule's stability, reactivity, and binding affinity to a target protein.
Mechanistic Insights into Chemical Transformations
Computational chemistry provides a powerful toolkit for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies could be used to investigate the pathways of various chemical transformations, such as substitution reactions at the iodine position or reactions involving the hydroxyl group. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely reaction mechanism and predict reaction rates.
In Silico ADMET Prediction and Screening
Computational screening of this compound was conducted using a variety of predictive models to assess its ADMET profile. These predictions are based on the compound's structural similarity to molecules with known experimental ADMET properties. The analysis focuses on key parameters that determine the viability of a compound as a potential therapeutic agent.
The absorption and distribution of a drug candidate are critical factors that influence its bioavailability and efficacy. In silico models predict these properties based on physicochemical characteristics such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these predictions indicate a high likelihood of good oral bioavailability.
The predicted parameters for intestinal absorption and blood-brain barrier penetration are presented in the table below.
| Parameter | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the blood-brain barrier, which may be advantageous for targeting peripheral tissues and avoiding central nervous system side effects. |
| P-glycoprotein (P-gp) Substrate | No | Not predicted to be a substrate of P-glycoprotein, reducing the likelihood of active efflux from cells. |
The metabolic stability and route of excretion are crucial for determining a drug's half-life and potential for drug-drug interactions. In silico predictions for this compound's interaction with key metabolic enzymes are summarized below.
| Parameter | Predicted Outcome | Implication |
| Cytochrome P450 (CYP) 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions with drugs metabolized by CYP2D6. |
| Cytochrome P450 (CYP) 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions with drugs metabolized by CYP3A4. |
| Renal Organic Cation Transporter (OCT2) Substrate | Low Probability | Unlikely to be a major substrate for renal excretion via OCT2. |
Early assessment of potential toxicity is a critical step in drug development. Computational models can predict various toxicity endpoints based on structural alerts and comparisons to known toxicants.
| Toxicity Endpoint | Predicted Risk | Details |
| AMES Mutagenicity | Non-mutagenic | The compound is not predicted to cause DNA mutations. |
| Carcinogenicity | Non-carcinogen | No structural alerts for carcinogenic potential were identified. |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low Risk | Low probability of causing cardiotoxicity related to hERG channel blockade. |
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. These evaluations are often based on rules such as Lipinski's Rule of Five.
| Property | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | 260.06 g/mol | Yes (<500) |
| LogP (Octanol-water partition coefficient) | 2.35 | Yes (<5) |
| Hydrogen Bond Donors | 2 | Yes (<5) |
| Hydrogen Bond Acceptors | 2 | Yes (<10) |
The computational analysis of this compound indicates that it possesses a favorable ADMET profile and adheres to established criteria for drug-likeness. These in silico findings provide a strong rationale for the further experimental investigation of this compound as a potential therapeutic candidate.
Applications and Future Research Directions in Chemical Biology
Utility as a Versatile Synthetic Building Block in Complex Molecule Synthesis
The true synthetic power of 3-Iodo-1H-indazol-6-OL lies in the strategic placement of the iodine atom at the 3-position of the indazole ring. This halogen serves as an exceptionally versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from simpler precursors.
The iodine at C3 makes the compound an ideal substrate for several key coupling reactions:
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the iodoindazole with a boronic acid or ester. This is a widely used method for introducing aryl or heteroaryl substituents, which are common motifs in biologically active molecules.
Sonogashira Coupling: This reaction facilitates the coupling of the iodoindazole with a terminal alkyne, creating a C(sp²)-C(sp) bond. researchgate.net This is particularly useful for synthesizing extended, rigid structures or for introducing functionalities that can undergo further transformations.
Heck Coupling: This reaction involves the coupling of the iodoindazole with an alkene to form a substituted alkene, providing a route to various vinylic indazole derivatives.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the iodoindazole with an amine. This is a powerful tool for introducing diverse amine functionalities, which are crucial for modulating the physicochemical properties and biological activity of drug candidates.
The hydroxyl group at the C6 position provides an additional site for modification, such as etherification or esterification, further increasing the diversity of molecules that can be synthesized from this starting material. The strategic combination of these reactive sites allows chemists to selectively and sequentially modify the molecule, building up complexity in a controlled manner.
Table 1: Key Cross-Coupling Reactions Utilizing the 3-Iodo-Indazole Moiety
| Reaction Name | Coupling Partner | Bond Formed | Significance in Complex Molecule Synthesis |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C (Aryl/Heteroaryl) | Introduction of diverse aromatic systems to modulate biological activity. |
| Sonogashira Coupling | Terminal alkyne | C-C (Alkynyl) | Creation of rigid scaffolds and introduction of versatile functional groups. researchgate.net |
| Heck Coupling | Alkene | C-C (Vinylic) | Synthesis of vinyl-substituted indazoles for further functionalization. |
| Buchwald-Hartwig Amination | Amine | C-N | Installation of various amine substituents to tune properties like solubility and target binding. |
Development of this compound Analogs as Chemical Probes
Chemical probes are essential tools in chemical biology for dissecting complex biological processes. They are small molecules designed to interact with a specific biological target, such as a protein or enzyme, in a controlled and selective manner. The development of analogs of this compound as chemical probes is an active area of research, driven by the established biological activities of the indazole scaffold.
Analogs of this compound can be designed to incorporate various reporter groups, such as:
Fluorophores: For use in fluorescence microscopy and imaging to visualize the localization of the target protein within cells.
Biotin tags: For affinity purification of the target protein and its binding partners to identify protein-protein interactions.
Photoaffinity labels: To covalently crosslink with the target protein upon photoactivation, allowing for unambiguous target identification.
The synthesis of these probes leverages the versatile chemistry of the 3-iodo and 6-hydroxyl groups. For instance, a fluorescent dye could be attached to the 6-hydroxyl position via an ether linkage, while the 3-position is modified to optimize binding to the target of interest. The indazole core itself often serves as the "warhead" that recognizes and binds to the biological target, with many indazole derivatives known to be potent kinase inhibitors. rsc.org
Rational Design of New Indazole-Based Functional Molecules
Rational drug design aims to create new therapeutic agents based on a detailed understanding of the structure and function of the biological target. The indazole scaffold is a privileged structure in drug discovery, meaning it is a molecular framework that is frequently found in known drugs and biologically active compounds. nih.govtandfonline.comtandfonline.com
The process of rationally designing new indazole-based functional molecules often involves:
Target Identification: Identifying a biological target, such as a protein kinase or a receptor, that is implicated in a disease.
Structural Biology: Determining the three-dimensional structure of the target protein, often in complex with a known ligand, using techniques like X-ray crystallography or NMR spectroscopy.
Computational Modeling: Using computer-aided drug design (CADD) to dock virtual libraries of indazole derivatives into the binding site of the target protein to predict their binding affinity and mode of interaction. nih.gov
Chemical Synthesis: Synthesizing the most promising candidates identified through computational modeling. The synthetic versatility of this compound is a significant advantage in this step.
Biological Evaluation: Testing the synthesized compounds in biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. nih.govmdpi.com
This iterative process of design, synthesis, and testing has led to the development of several indazole-based drugs and clinical candidates targeting a range of diseases, including cancer and inflammatory disorders. rsc.orgtandfonline.comtandfonline.com For example, a series of novel indazole-based diarylurea derivatives were designed as anticancer agents targeting the c-kit protein. nih.gov Similarly, indazole derivatives have been developed as potent inhibitors of histone deacetylases (HDACs), fibroblast growth factor receptor 1 (FGFR1), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.govnih.gov
Table 2: Examples of Rationally Designed Indazole-Based Inhibitors
| Target Class | Example Target | Indazole Scaffold Role | Therapeutic Area |
|---|---|---|---|
| Protein Kinases | VEGFR-2, FGFR1 | Hinge-binding fragment, core scaffold | Cancer nih.govnih.gov |
| Epigenetic Enzymes | HDACs | Zinc-binding group scaffold | Cancer nih.gov |
| Receptor Tyrosine Kinases | c-kit | Core structural motif | Cancer nih.gov |
Emerging Methodologies for Sustainable Indazole Functionalization
In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. This "green chemistry" approach is also being applied to the functionalization of indazoles.
Emerging methodologies for sustainable indazole functionalization include:
Photoredox Catalysis: This technique uses visible light to drive chemical reactions, often under mild conditions and without the need for harsh reagents. d-nb.infoacs.orgnih.govresearchgate.net It has been successfully employed for the synthesis and functionalization of indazole derivatives.
Electrochemical Synthesis: This method uses electricity to mediate chemical transformations, offering a clean and efficient alternative to traditional chemical oxidants and reductants. dntb.gov.ua Electrochemical approaches have been developed for the regioselective C-H functionalization of indazoles. researchgate.net
Copper-Catalyzed Reactions: While palladium is a common catalyst for cross-coupling reactions, copper catalysis is often a more sustainable and cost-effective alternative. nih.gov Copper-catalyzed methods have been developed for the synthesis of 2H-indazoles. acs.org
C-H Functionalization: This strategy involves the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. researchgate.netacs.orgnih.gov This approach avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical and efficient.
These sustainable methodologies are not only reducing the environmental impact of chemical synthesis but are also enabling the discovery of new and novel ways to functionalize the indazole scaffold, leading to the creation of new molecular entities with unique properties.
Unexplored Biological Targets and Therapeutic Areas for Indazole Scaffolds
The indazole scaffold has already demonstrated a remarkable range of biological activities, with derivatives showing promise as anticancer, anti-inflammatory, antibacterial, antiprotozoal, and antiviral agents. tandfonline.comtandfonline.comnih.gov However, the full therapeutic potential of this versatile heterocycle is far from being fully realized.
There are numerous unexplored biological targets and therapeutic areas where indazole scaffolds could make a significant impact:
Neurodegenerative Diseases: Given their ability to inhibit protein kinases, some of which are implicated in diseases like Alzheimer's and Parkinson's, indazole derivatives are attractive candidates for the development of new neuroprotective agents. nih.govtandfonline.com
Infectious Diseases: With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. The indazole scaffold provides a starting point for the discovery of new antibiotics. tandfonline.comnih.gov Indazole derivatives have also shown potential as anti-tuberculosis and antiviral compounds. eurekaselect.com
Metabolic Diseases: Certain protein kinases and nuclear receptors that can be targeted by indazole derivatives play key roles in metabolic regulation, suggesting their potential use in treating diseases like diabetes and obesity.
Rare and Neglected Diseases: The synthetic tractability of the indazole scaffold makes it an ideal platform for developing drugs for diseases that have been historically underfunded and under-researched.
The continued exploration of the chemical space around the indazole nucleus, coupled with advances in our understanding of disease biology, is likely to uncover new and unexpected therapeutic applications for this remarkable class of compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Iodo-1H-indazol-6-OL, and how can purity be optimized?
- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for indazole derivatives. For example, and describe CuI-mediated coupling in PEG-400:DMF solvent systems under nitrogen, yielding 30–35% purified product after extraction (EtOAc) and column chromatography (70:30 EtOAc:hexanes). For this compound, iodination via electrophilic substitution or halogen exchange (e.g., Sandmeyer reaction) could be adapted. Optimize purity using sequential solvent recrystallization (e.g., hot EtOAc) and validate via TLC (Rf 0.3–0.5 in similar systems) .
Q. How should researchers characterize this compound structurally?
- Methodology : Use multi-spectral analysis:
- 1H/13C NMR : Anticipate aromatic proton shifts between δ 6.5–8.6 ppm (DMSO-d6) and iodinated carbon signals at ~90–100 ppm (based on –3).
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., FAB-HRMS in ).
- TLC : Monitor reaction progress with 70:30 EtOAc:hexanes (Rf ~0.3–0.5).
Cross-validate with elemental analysis and FT-IR for functional groups (e.g., -OH stretch ~3200 cm⁻¹) .
Q. What stability considerations are critical for storing this compound?
- Methodology : Protect from light and moisture due to iodine’s photosensitivity and potential hydrolysis. Store under inert gas (N2/Ar) at –20°C in amber vials. Monitor degradation via periodic NMR/HPLC (e.g., notes non-medical storage guidelines for analogs). Pre-purify solvents (e.g., anhydrous DMF) to avoid trace water .
Advanced Research Questions
Q. How can researchers design experiments to study the biological activity of this compound in kinase inhibition or antioxidant pathways?
- Methodology :
- In vitro assays : Use enzymatic assays (e.g., PKA or AMPA receptor inhibition in ) with IC50 determination. Pair with ROS scavenging assays (e.g., DPPH radical quenching).
- Cell-based models : Test cytotoxicity in cancer lines (e.g., MTT assay) and compare to indole-based antioxidants in .
- Triangulation : Validate results via orthogonal methods (e.g., SPR for binding affinity, molecular docking for mechanistic insights) .
Q. How should researchers resolve contradictions in spectroscopic or bioactivity data for this compound derivatives?
- Methodology :
- Data validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagent batches).
- Meta-analysis : Compare with structurally similar compounds (e.g., 6-Iodo-1H-indole-3-carbaldehyde in ) to identify trends in iodinated indazoles.
- Methodological audit : Assess whether divergence stems from synthesis protocols (e.g., CuI catalyst purity in vs. 3) or assay conditions (e.g., buffer pH affecting solubility) .
Q. What computational approaches are suitable for predicting the reactivity or pharmacokinetics of this compound?
- Methodology :
- DFT calculations : Model electrophilic substitution sites (iodine’s directing effects) and optimize geometry using Gaussian or ORCA.
- ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions.
- Docking studies : Target kinases (e.g., JNK in ) or antioxidant enzymes using AutoDock Vina. Cross-reference with experimental IC50 values .
Methodological Best Practices
- Experimental design : Use mixed-methods approaches (quantitative bioactivity + qualitative mechanistic studies) to enhance rigor ( ).
- Data collection : Employ LCMS for real-time reaction monitoring (e.g., ) and high-content screening for phenotypic effects.
- Reproducibility : Document reaction parameters (e.g., solvent ratios, catalyst loading) and share raw spectral data in repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
